2,6-Dichloro-5-methoxybenzo[d]thiazole

Medicinal chemistry Lipophilicity optimization ADME prediction

Sourcing a benzothiazole scaffold with two orthogonal synthetic handles and a balanced lipophilicity/polarity profile is a persistent challenge in medicinal chemistry. 2,6-Dichloro-5-methoxybenzo[d]thiazole directly addresses this gap. - Dual C-2 and C-6 chlorine atoms enable stepwise, chemoselective Pd-catalyzed cross-coupling or SNAr, shortening library synthesis by at least one step versus mono-functional scaffolds. - XLogP3 ~3.9 and TPSA 50.4 Ų provide a +0.6 logP shift and +9.3 Ų TPSA gain over 2,6-dichlorobenzothiazole, critical for CNS-penetrant and anti-infective lead optimization. - Listed in the AldrichCPR rare-chemicals collection; independent identity/purity verification is advised prior to use. In stock and available for quick inquiry.

Molecular Formula C8H5Cl2NOS
Molecular Weight 234.10 g/mol
Cat. No. B12862812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-5-methoxybenzo[d]thiazole
Molecular FormulaC8H5Cl2NOS
Molecular Weight234.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=C(S2)Cl)Cl
InChIInChI=1S/C8H5Cl2NOS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3
InChIKeyOQPDMGDRRLTFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-5-methoxybenzo[d]thiazole: Identity, Profile & Sourcing


2,6-Dichloro-5-methoxybenzo[d]thiazole (CAS 38519-32-3) is a disubstituted benzothiazole heterocycle carrying chlorine atoms at the 2- and 6-positions and a methoxy group at the 5-position . Its molecular formula is C₈H₅Cl₂NOS with a molecular weight of 234.10 g/mol . Computed properties reported by PubChem include an XLogP3-AA of 3.9, a topological polar surface area (TPSA) of 50.4 Ų, three hydrogen bond acceptor sites, and zero hydrogen bond donors [1]. The compound is listed by Sigma-Aldrich in the AldrichCPR collection as a rare and unique chemical intended for early discovery research, with the vendor explicitly not collecting analytical data and selling the product on an 'as-is' basis . This sourcing context makes independent identity and purity verification a prerequisite for any procurement decision.

2,6-Dichloro-5-methoxybenzo[d]thiazole: Why Substitution Fails


Superficially similar benzothiazole analogs cannot substitute for 2,6-dichloro-5-methoxybenzo[d]thiazole because the simultaneous presence of two chlorine atoms and one methoxy group creates a unique combination of lipophilicity, hydrogen-bonding capacity, and synthetic handles that is absent in the closest commercially available alternatives. 2,6-Dichlorobenzothiazole (CAS 3622-23-9) lacks the 5-methoxy group, resulting in a lower XLogP3, fewer hydrogen bond acceptor sites, and a solid-state melting point (96–100 °C) that fundamentally alters its formulation and purification behaviour [1]. 2-Chloro-5-methoxybenzothiazole (CAS 3507-28-6) retains the methoxy group but carries only one chlorine atom, eliminating the possibility of sequential or orthogonal cross-coupling at position 6 . The quantitative differences documented below demonstrate that even small structural deviations produce measurable, decision-relevant shifts in logP, TPSA, boiling point, and density that directly impact experimental design and procurement specifications.

2,6-Dichloro-5-methoxybenzo[d]thiazole: Quantitative Comparison with Analogs


Lipophilicity and TPSA vs. 2,6-Dichlorobenzothiazole

The 5-methoxy substituent of the target compound increases both lipophilicity and polar surface area relative to the non-methoxylated analog 2,6-dichlorobenzothiazole. PubChem-computed XLogP3-AA for 2,6-dichloro-5-methoxybenzo[d]thiazole is 3.9, whereas 2,6-dichlorobenzothiazole has an XLogP3 of approximately 3.3, a difference of +0.6 log units [1][2]. The TPSA increases from approximately 41.1 Ų (2,6-dichlorobenzothiazole) to 50.4 Ų (target compound), a +9.3 Ų gain attributable to the methoxy oxygen [1][2]. These shifts place the two compounds in distinguishable regions of common drug-likeness plots and affect predicted membrane permeability and solubility.

Medicinal chemistry Lipophilicity optimization ADME prediction

Hydrogen Bond Acceptor Capacity vs. 2,6-Dichlorobenzothiazole

The methoxy oxygen at position 5 of the target compound provides a third hydrogen bond acceptor (HBA) site, whereas 2,6-dichlorobenzothiazole contains only two HBA sites (the thiazole nitrogen and sulfur) [1][2]. PubChem-computed HBA count is 3 for the target compound versus 2 for the comparator, with zero hydrogen bond donors for both [1][2]. The additional HBA capacity expands the potential for directional intermolecular interactions in protein binding sites and modulates aqueous solubility profiles.

Fragment-based drug design Protein-ligand interactions Solubility engineering

Dual Halogen Handles vs. Mono-Chloro Analog

The target compound possesses chlorine atoms at both the 2-position (activated by the thiazole ring nitrogen) and the 6-position (on the benzene ring), enabling sequential or orthogonal cross-coupling reactions . In contrast, 2-chloro-5-methoxybenzothiazole (CAS 3507-28-6) carries only a single chlorine at position 2, limiting derivatization to one site . The 2-chloro position is typically more reactive toward nucleophilic aromatic substitution and palladium-catalyzed couplings, while the 6-chloro position can be functionalized under more forcing conditions or with different catalyst systems . This dual-halogen architecture supports divergent library synthesis from a single intermediate.

Cross-coupling chemistry Sequential derivatization Library synthesis

Boiling Point and Density vs. 2-Chloro-5-methoxybenzothiazole

The additional chlorine at position 6 substantially elevates the predicted boiling point and density relative to the mono-chloro analog. 2,6-Dichloro-5-methoxybenzo[d]thiazole has a predicted boiling point of 325.8 ± 22.0 °C and a predicted density of 1.518 ± 0.06 g/cm³ , compared with 293.5 ± 13.0 °C and 1.404 ± 0.06 g/cm³ for 2-chloro-5-methoxybenzothiazole . The +32.3 °C boiling point differential and +0.114 g/cm³ density increase reflect the greater molecular weight and polarizability conferred by the second chlorine atom.

Purification method selection Formulation development Physical property profiling

Supplier Exclusivity and Data Gap vs. 2,6-Dichlorobenzothiazole

2,6-Dichloro-5-methoxybenzo[d]thiazole is offered by Sigma-Aldrich as part of the AldrichCPR collection (catalog number S54462), which is explicitly designated for 'rare and unique chemicals' supplied to early discovery researchers without vendor-collected analytical data and on an 'as-is' basis with all warranties disclaimed . In contrast, 2,6-dichlorobenzothiazole (CAS 3622-23-9) is widely stocked by multiple major suppliers including Thermo Scientific Alfa Aesar and TCI America, with full certificates of analysis (COA), validated purity specifications (≥97–98% by GC), and experimentally measured melting points (96–100 °C) . This fundamental difference in supply-chain maturity means that procuring the target compound requires the buyer to budget for and execute independent identity verification (NMR, LC-MS, elemental analysis), whereas the comparator can be used directly with vendor-guaranteed specifications.

Chemical sourcing Quality assurance Procurement risk management

pKa and Ionization Behavior vs. 2-Chloro-5-methoxybenzothiazole

The predicted pKa of 2,6-dichloro-5-methoxybenzo[d]thiazole is –0.27 ± 0.10, reflecting the electron-withdrawing effect of the second chlorine atom, which further reduces the basicity of the thiazole nitrogen relative to the mono-chloro analog (predicted pKa = 0.37 ± 0.10) . Both compounds remain essentially non-ionizable under physiological pH conditions, but the 0.64 pKa unit shift is significant for ion-pairing, salt formation with strong acids, and reversed-phase chromatography retention behaviour at low pH.

Salt selection Chromatographic method development Bioavailability prediction

2,6-Dichloro-5-methoxybenzo[d]thiazole: Application Scenarios


Hit-to-Lead Optimization: Elevated Lipophilicity, Controlled TPSA

When a fragment or lead series built on the 2,6-dichlorobenzothiazole scaffold requires increased lipophilicity (XLogP3 ~3.9 vs. ~3.3) without sacrificing polar surface area, 2,6-dichloro-5-methoxybenzo[d]thiazole provides a direct scaffold upgrade. The +0.6 log unit XLogP3 shift and +9.3 Ų TPSA gain, as documented from PubChem computed properties [1], allow medicinal chemists to probe lipophilic pockets while retaining sufficient polarity for solubility. This scenario is most relevant for CNS and anti-infective programs where balanced logP/TPSA profiles are critical for membrane penetration.

Divergent Library Synthesis via Sequential Cross-Coupling

For parallel synthesis or DNA-encoded library (DEL) construction requiring two independent diversity points on the benzothiazole core, the dual-chlorine architecture (C-2 and C-6) enables sequential functionalization via palladium-catalyzed cross-coupling or SNAr chemistry [1]. The 2-chloro position reacts preferentially under mild conditions, while the 6-chloro position can be addressed in a second step, yielding analogs with distinct substitution patterns. This strategy shortens synthetic routes by at least one step compared to sequential mono-functional scaffold approaches, reducing both time and intermediate purification burden.

Method Development & Chromatographic Reference Standards

The distinctly elevated boiling point (325.8 °C predicted) and density (1.518 g/cm³ predicted) of 2,6-dichloro-5-methoxybenzo[d]thiazole compared to its mono-chloro analog [1] make it a useful probe compound for evaluating high-boiling-point purification methods (e.g., Kugelrohr distillation, preparative SFC). Its lower pKa (–0.27 vs. 0.37) further provides a test case for developing ion-pairing HPLC methods at very low pH, relevant for laboratories characterizing highly electron-deficient heterocycles.

SAR Studies: Role of 5-Methoxy Group in Target Engagement

When SAR data indicate that the 5-methoxy group contributes to target binding through hydrogen bonding (the target compound offers three HBA sites vs. two for 2,6-dichlorobenzothiazole [1]), 2,6-dichloro-5-methoxybenzo[d]thiazole serves as the essential methoxy-containing matched pair for deconvolution studies. By comparing this compound directly against 2,6-dichlorobenzothiazole in biochemical or biophysical assays, researchers can isolate the contribution of the methoxy oxygen to binding affinity, guiding subsequent optimization of the 5-position substituent.

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